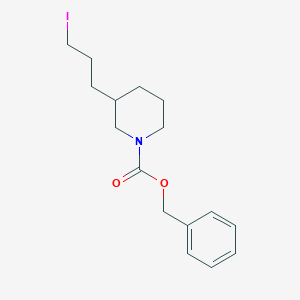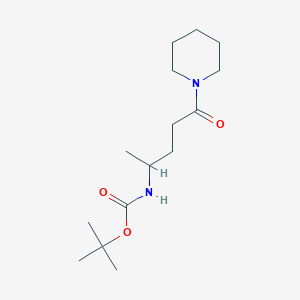
tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its stability and reactivity make it suitable for creating complex molecular structures required in drug design .
Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in the synthesis of complex molecules, allowing for precise control over the reaction sequence .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate.
tert-Butyl N-hydroxycarbamate: Another protecting group for amines, often used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the piperidine ring, which imparts additional reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C15H28N2O3 |
|---|---|
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate |
InChI |
InChI=1S/C15H28N2O3/c1-12(16-14(19)20-15(2,3)4)8-9-13(18)17-10-6-5-7-11-17/h12H,5-11H2,1-4H3,(H,16,19) |
Clave InChI |
RJEFADNTRGENNR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)N1CCCCC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



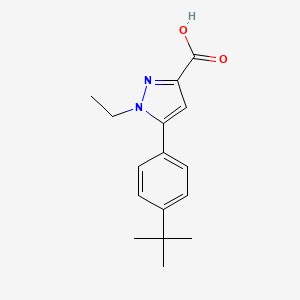
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


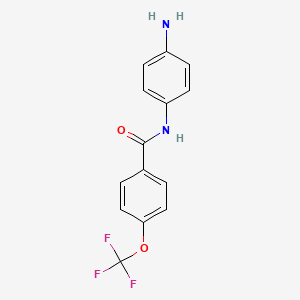
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
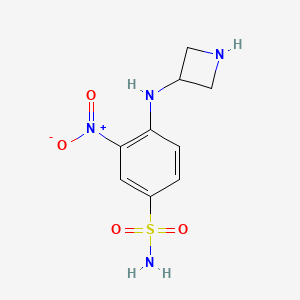
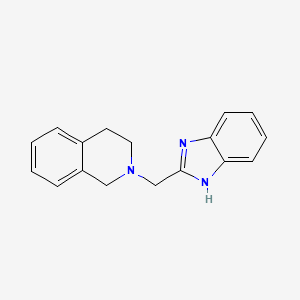
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
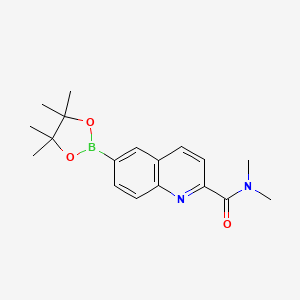

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
